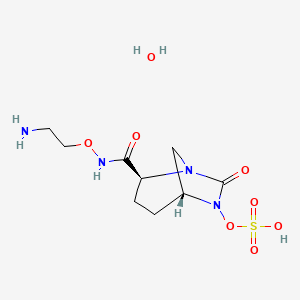![molecular formula C17H15BrO4 B11929371 Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B11929371.png)
Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(bromomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two ester groups and a bromomethyl group attached to the biphenyl core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(bromomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylate typically involves the bromination of a suitable biphenyl precursor followed by esterification. One common method involves the bromination of 2,2’-dimethyl-1,1’-biphenyl using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting bromomethyl derivative is then subjected to esterification with methanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of dimethyl 2-(bromomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The bromination and esterification steps are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(bromomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent used for ester reduction.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary alcohols.
Applications De Recherche Scientifique
Dimethyl 2-(bromomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of dimethyl 2-(bromomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The ester groups can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols. The biphenyl core provides structural rigidity and stability to the molecule, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(bromomethyl)-1,1’-biphenyl: Similar in structure but lacks ester groups.
Dimethyl 2,2’-dimethyl-1,1’-biphenyl-4,4’-dicarboxylate: Similar but with methyl groups instead of bromomethyl.
2,2’-Bis(bromomethyl)-1,1’-binaphthyl: Contains a binaphthyl core instead of biphenyl.
Uniqueness
Dimethyl 2-(bromomethyl)-[1,1’-biphenyl]-4,4’-dicarboxylate is unique due to the presence of both bromomethyl and ester functional groups, which provide a combination of reactivity and stability. This makes it a versatile intermediate in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C17H15BrO4 |
|---|---|
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
methyl 3-(bromomethyl)-4-(4-methoxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C17H15BrO4/c1-21-16(19)12-5-3-11(4-6-12)15-8-7-13(17(20)22-2)9-14(15)10-18/h3-9H,10H2,1-2H3 |
Clé InChI |
DZOVXWQFLLBJPL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


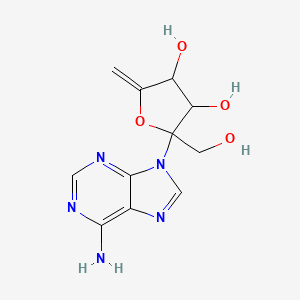
![(7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B11929291.png)

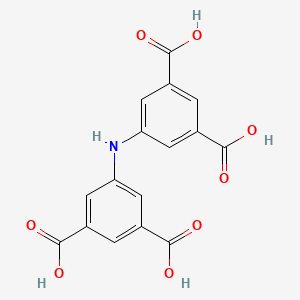
![6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11929309.png)
![(S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide](/img/structure/B11929313.png)



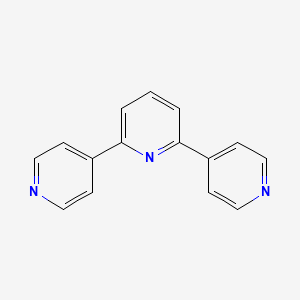
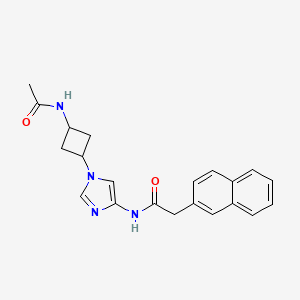
![1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone](/img/structure/B11929345.png)
